6-bromo-1-methyl-1H-indazol-3-amine
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Overview
Description
6-bromo-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound this compound has a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-bromo-1-methyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .
Mode of Action
The 1H-indazole-3-amine structure of this compound is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially leading to the suppression of cell division and migration .
Biochemical Pathways
This could include pathways involved in cell growth and proliferation, apoptosis, and cell migration .
Pharmacokinetics
The compound’s solubility and lipophilicity suggest that it may have good bioavailability .
Result of Action
The inhibition of tyrosine kinase by this compound can lead to a decrease in the activation of proteins involved in signal transduction cascades . This can result in the suppression of cell division and migration, potentially leading to anti-tumor effects . In fact, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the indazole derivative.
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Molecular Mechanism
Some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 6-bromo-1-methyl-1H-indazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction of substituted benzonitrile and substituted hydrazine using ceric ammonium nitrate as a catalyst in an ethanol-water mixture under ultrasound irradiation . Another approach includes the use of aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-bromo-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-bromo-1-methyl-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-bromo-1-methyl-1H-indazol-3-amine can be compared with other similar compounds, such as:
1H-indazole-3-amine: This compound shares the indazole core but lacks the bromine and methyl substituents.
6-bromo-1H-indazol-3-amine: Similar to this compound but without the methyl group.
1-methyl-1H-indazol-3-amine: Lacks the bromine substituent but has the methyl group.
Niraparib: An indazole derivative used as an anticancer drug.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
6-bromo-1-methylindazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNMXPRXAGVMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676466 |
Source
|
Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214899-85-0 |
Source
|
Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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